4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationships Building Block Selection

4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid (CAS 926221-15-0) is a biphenyl-2-carboxylic acid derivative carrying a fluorine substituent at the 4-position of the benzoic acid ring and a 3-trifluoromethyl group on the pendant phenyl ring. It belongs to the class of fluoro-trifluoromethyl-substituted biphenyl carboxylic acids, which are employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C14H8F4O2
Molecular Weight 284.20 g/mol
CAS No. 926221-15-0
Cat. No. B6286115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid
CAS926221-15-0
Molecular FormulaC14H8F4O2
Molecular Weight284.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H8F4O2/c15-10-4-5-11(13(19)20)12(7-10)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20)
InChIKeySKLBOKFIBVBVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid (CAS 926221-15-0): A Regiospecifically Fluorinated Biphenyl Carboxylic Acid Building Block


4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid (CAS 926221-15-0) is a biphenyl-2-carboxylic acid derivative carrying a fluorine substituent at the 4-position of the benzoic acid ring and a 3-trifluoromethyl group on the pendant phenyl ring. It belongs to the class of fluoro-trifluoromethyl-substituted biphenyl carboxylic acids, which are employed as intermediates in medicinal chemistry and agrochemical synthesis [1]. The compound is commercially available at 95% purity, possesses a molecular formula of C14H8F4O2, a molecular weight of 284.20 g·mol⁻¹, and a computed XLogP3-AA of 4.1 [2].

Regiochemically defined biphenyl-2-carboxylic acid building block

Ortho-carboxylate topology reported for N-phenylanthranilate mimetic design

Para-fluoro substituent may support coupling efficiency without ortho steric hindrance

Why Regioisomeric Biphenyl Carboxylic Acids Cannot Substitute 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid in Structure-Activity Programs


Biphenyl carboxylic acids with fluorine and trifluoromethyl substituents exhibit regioisomer-dependent physicochemical and pharmacological profiles that preclude simple interchange in synthesis and screening workflows. The relative positioning of the electron-withdrawing fluorine and trifluoromethyl groups governs the acidity of the carboxylic acid moiety, the conformational preference around the biphenyl axis, and the metabolic susceptibility of the scaffold [1]. Even among constitutional isomers sharing the identical molecular formula (C14H8F4O2) and lipophilicity (XLogP ≈ 4.1), subtle variation in substitution topology profoundly alters hydrogen-bonding geometry, steric accessibility of the carboxylate, and recognition by biological targets — meaning that a regioisomer with the CF3 group shifted by a single ring position yields a functionally distinct chemical probe or synthetic intermediate [2].

Carboxylate position shift (ortho vs. para) may alter hydrogen-bond geometry and target recognition.

Fluorine positional isomerism (4-F vs. 2-F/5-F) can change acid reactivity and coupling kinetics.

Nomenclature ambiguity among regioisomers risks procurement of incorrect analog.

Quantitative Differentiation Evidence for 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid Versus Closest Regioisomeric and Non-fluorinated Analogs


Regiochemical Differentiation: Carboxylate Position Determines Hydrogen-Bond Donor Topology and Steric Environment

The target compound positions the carboxylic acid ortho- to the biphenyl linkage on the fluorinated ring (4-fluoro-2-arylbenzoic acid), whereas the closest regioisomer 4'-fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid (CAS 942475-07-2) carries the COOH on the non-fluorinated ring at the para position relative to the biphenyl bond. This topological difference alters the dihedral angle between the carboxylate plane and the biphenyl system, the pKa of the acid group (as modulated by through-space electrostatic effects from the ortho-fluorine vs. para-fluorine), and the trajectory of hydrogen bonds available for target engagement [1]. In SAR programs exploiting N-phenylanthranilate or related scaffolds — such as AKR1C3 inhibitors derived from flufenamic acid — the ortho-carboxylate geometry on the substituted ring is critical for maintaining the binding orientation observed crystallographically [2].

Carboxylate Position
Class-level
Ortho-COOH topology on fluorinated ring (target) vs. para-COOH regioisomer (CAS 942475-07-2); distinct InChIKey, identical XLogP
Reported scaffold geometry relevant to AKR1C3 pharmacophore
No experimental pKa or binding data for free acid
Medicinal Chemistry Structure-Activity Relationships Building Block Selection

Fluorine Position Modulates Electronic Effect on Carboxylic Acid Reactivity and Coupling Efficiency

In the target compound, the fluorine atom is located para- to the carboxylic acid group on the same ring (position 4), exerting a resonance electron-withdrawing effect (-I, +M) that increases the acidity of the COOH group while preserving its nucleophilic reactivity in amide and ester couplings. By contrast, in regioisomer 2-fluoro-4-(3-trifluoromethylphenyl)benzoic acid (CAS 926222-59-5), the fluorine is ortho- to the COOH, introducing steric hindrance and an intramolecular hydrogen-bonding opportunity that can attenuate coupling yields [1]. In regioisomer 5-fluoro-2-(3-trifluoromethylphenyl)benzoic acid (CAS 926200-33-1), the fluorine is meta- to the COOH, exerting primarily inductive withdrawal without resonance contribution, resulting in a subtly different acid strength and leaving-group aptitude . Fluorine positional variation within the same molecular formula therefore produces three electronically distinct acyl donors for downstream derivatization.

Fluorine Position
Class-level
4-F (para- to COOH) minimizes steric hindrance; 2-F ortho isomer introduces steric clash and intramolecular H-bonding
Para-fluoro configuration may support efficient amide/ester coupling
Experimental coupling-rate data not available for direct comparison
Synthetic Chemistry Amide Coupling Building Block Reactivity

Commercial Availability with Defined Purity Specification Enables Reproducible Procurement

The target compound is commercially listed at 95% purity by abcr GmbH (catalog AB329001), with a defined molecular weight of 284.20 g·mol⁻¹ and a sum formula of C14H8F4O2 . In contrast, several regioisomers are stocked at varying purity grades — for instance, 2-fluoro-4-(3-trifluoromethylphenyl)benzoic acid (CAS 926222-59-5) is listed by Aladdin Scientific at 98% purity, but its catalog specification explicitly labels it as '3-fluoro-3′-(trifluoromethyl)-1,1′-biphenyl-4-carboxylic acid,' introducing nomenclature ambiguity that can lead to procurement errors when ordering by IUPAC name alone . The target compound benefits from a consistent IUPAC name (4-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid) and an unambiguous CAS registry number, reducing the risk of receiving an unintended regioisomer.

Procurement Specification
Data to verify
95% purity (abcr); unambiguous CAS 926221-15-0 and IUPAC name vs. regioisomers with naming inconsistencies
Defined catalog specification supports reproducible sourcing
Vendor listings as of 2026; verify current availability
Chemical Sourcing Procurement Purity Specification

Precedented Use of Fluoro-Trifluoromethyl Benzoic Acids as Intermediates in Agrochemical and Pharmaceutical Synthesis

US Patent 6,677,479 (Bayer AG) explicitly teaches that benzaldehydes and benzoic acids bearing trifluoromethyl or trifluoromethoxy substituents — with or without additional fluorine substituents — serve as starting materials for the synthesis of active ingredients in pharmaceuticals and agrochemicals [1]. EP 1122234 further discloses production methods for α,α,α-trifluoromethylphenyl-substituted benzoic acids as intermediates for medicaments and agrochemicals, emphasizing the industrial relevance of this compound class [2]. The specific 4-fluoro-2-(3-trifluoromethylphenyl) substitution pattern places the electron-withdrawing groups on both aromatic rings in a geometry that mimics the N-phenylanthranilate scaffold exploited in AKR1C3-selective inhibitors — a context in which regioisomeric substitution fails to reproduce the subpocket occupancy and selectivity profile observed crystallographically for flufenamic acid analogs with 3′-(trifluoromethyl)phenylamino orientation [3].

Intermediate Precedent
Class-level
Claimed in US 6,677,479 as fluoro-trifluoromethylbenzoic acid intermediate; ortho-COOH topology aligns with N-phenylanthranilate pharmacophore
Reported scaffold fits patented intermediate class and AKR1C3 pharmacophore context
No biological data for free acid; SAR from anthranilate analogs
Agrochemical Synthesis Pharmaceutical Intermediates Process Chemistry

High-Confidence Application Scenarios for 4-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid Based on Structural and Patent Evidence


Medicinal Chemistry: Scaffold for AKR1C3-Selective Inhibitor Libraries

The ortho-carboxylate-on-fluorinated-ring topology of this compound makes it a direct structural surrogate for the N-phenylanthranilate core of flufenamic acid-derived AKR1C3 inhibitors. Using this building block for amide derivatization programs enables systematic exploration of subpocket-directed substituents on the pendant trifluoromethylphenyl ring, as validated by crystallographic data showing that 3′-(trifluoromethyl) orientation on the distal ring is critical for AKR1C3 selectivity over AKR1C1 and AKR1C2 isoforms [1]. Regioisomers lacking this ortho-COOH geometry are predicted to fail in reproducing the hydrogen-bond network with Tyr55 and His117 observed in AKR1C3 co-crystal structures.

Agrochemical Intermediate: Synthesis of Trifluoromethylphenyl-Substituted Active Ingredients

As a member of the fluoro-trifluoromethylbenzoic acid class claimed in Bayer's US 6,677,479, this compound is positioned for use as a starting material toward antibacterial agents and feed additives via standard carboxylic acid derivatization (amide formation, esterification, reduction to benzyl alcohol) [2]. The para-fluoro substituent provides metabolic stability on the benzoic acid ring without introducing the steric hindrance that ortho-fluoro isomers impose during coupling, potentially improving process yields in multi-step agrochemical synthesis.

Chemical Biology: Biphenyl Carboxylic Acid Probe with Defined Lipophilicity

With a computed XLogP of 4.1 and a molecular weight of 284.20 g·mol⁻¹, this compound occupies a favorable lipophilicity range for cell-permeable probe design. Its biphenyl-2-carboxylic acid architecture permits conjugation to amines or alcohols while retaining the 3-trifluoromethylphenyl moiety as a ¹⁹F NMR reporter group or hydrophobic anchor for protein binding studies [3]. The absence of an ortho-fluorine ensures that the carboxylate remains sterically accessible for bioconjugation chemistries.

Structure-Activity Relationship (SAR) Studies: Fluorine Positional Scanning on Biphenyl Carboxylic Acid Scaffolds

This compound serves as the 4-fluoro reference point in a systematic fluorine-positional scan across the biphenyl-2-carboxylic acid scaffold. When compared head-to-head with 2-fluoro (CAS 926222-59-5) and 5-fluoro (CAS 926200-33-1) regioisomers — all sharing identical molecular formula and lipophilicity — differences in coupling efficiency, target binding affinity, and metabolic stability can be directly attributed to fluorine position rather than global physicochemical property changes [3]. This uniquely enables deconvolution of electronic vs. steric contributions to SAR.

Application
Selection Property
Validation Focus
AKR1C3 pathway inhibitor design
Ortho-carboxylate pharmacophore geometry
Reported binding-mode comparison in crystallographic studies
Agrochemical active ingredient synthesis
Para-fluoro coupling efficiency
Process coupling yield validation
Chemical biology probe with ¹⁹F reporter
Balanced lipophilicity and steric accessibility
Cell permeability and conjugation efficiency assessment
SAR fluorine positional scanning
Isomeric identity without global property change
Fluorine-specific electronic effects in SAR interpretation
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